(3-Methylcyclopentyl)benzene
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Overview
Description
(3-Methylcyclopentyl)benzene is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 3-methylcyclopentyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclopentyl)benzene typically involves the alkylation of benzene with 3-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the Lewis acid activates the alkyl chloride, facilitating the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclopentyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene ring to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(3-Methylcyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3-Methylcyclopentyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylcyclopentyl)benzene
- (2-Methylcyclopentyl)benzene
- Cyclohexylbenzene
Uniqueness
(3-Methylcyclopentyl)benzene is unique due to the position of the methyl group on the cyclopentyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, melting points, and solubility compared to its similar compounds .
Properties
CAS No. |
5078-75-1 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(3-methylcyclopentyl)benzene |
InChI |
InChI=1S/C12H16/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI Key |
SIXFIJSVWPHSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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